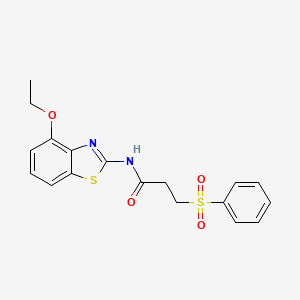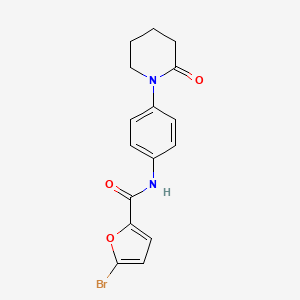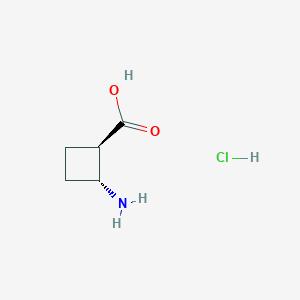![molecular formula C24H20N2O3S2 B2545531 N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide CAS No. 922467-55-8](/img/structure/B2545531.png)
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide, also known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. BCL-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, and are frequently overexpressed in cancer cells. ABT-737 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches and Chemical Properties
The synthesis and characterization of sulfonamide derivatives have been a focal point of research due to their potential in medicinal chemistry and other applications. Studies have explored novel synthetic routes to create sulfonamide derivatives with enhanced properties. For example, the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides using sodium di- and monofluoroalkanesulfinates highlights a method to modify the chemical structure and potentially the activity of sulfonamide compounds (Zhengbiao He et al., 2015).
Biological Applications
Antimicrobial Activity
Sulfonamides incorporating different heterocyclic moieties have been investigated for their antimicrobial properties. The design and synthesis of novel sulfonamides aim at improving their efficacy against various microbial strains, highlighting the versatility of sulfonamides in addressing resistance issues in antimicrobial therapy (M. Abbasi et al., 2016; E. Darwish et al., 2014).
Material Science Applications
Luminescent Properties and OLED Applications
Benzothiazole derivatives, related to the core structure of the specified compound, have been studied for their luminescent properties. These compounds show potential in the development of white light-emitting diodes (LEDs) and other photoluminescent applications due to their ability to emit light across a broad spectrum when combined in different matrices or configurations (Fengxian Lu et al., 2017).
Environmental Science
Detection and Sensing Applications
Sulfonamide derivatives have been utilized in the development of fluorescent probes for the selective detection of environmental and biological analytes. The design of these probes leverages the unique chemical properties of sulfonamides to achieve high sensitivity and selectivity, crucial for monitoring environmental pollutants and biological molecules (Z. Wang et al., 2012).
properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-benzylsulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-20(13-6-14-31(28,29)15-16-7-2-1-3-8-16)25-24-26-22-18-11-4-9-17-10-5-12-19(21(17)18)23(22)30-24/h1-5,7-12H,6,13-15H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFJXTLECSCOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)
![7-butyl-N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2545453.png)

![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)
![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)
![1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2545459.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2545460.png)
![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)


![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)
